

"Methyl 4-methylpicolinate" chemical structure and IUPAC name

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Compound of Interest

Compound Name: Methyl 4-methylpicolinate

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An In-depth Technical Guide to Methyl 4-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpicolinate, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. The synthesis involves a two-step process commencing with the Grignard reaction of 2-bromo-4-methylpyridine to form 4-methylpicolinic acid, followed by Fischer esterification to yield the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Structure and IUPAC Name

Methyl 4-methylpicolinate is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position.

IUPAC Name: methyl 4-methylpyridine-2-carboxylate[1]

Chemical Structure:

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Caption: Chemical structure of **Methyl 4-methylpicolinate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-methylpicolinate** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	13509-13-2	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[2]
Molecular Weight	151.16 g/mol	[1] [2]
Appearance	Solid or semi-solid or liquid	[1]
Boiling Point	260.7 ± 20.0 °C (at 760 Torr)	[3] [4]
Density	1.104 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	[3] [4]
Flash Point	111.5 ± 21.8 °C	[3]
Solubility	Sparingly soluble (15 g/L at 25 °C)	[3]
Storage	Inert atmosphere, room temperature	[1]
Purity	97%	[1]

Synthesis of Methyl 4-methylpicolinate

The synthesis of **Methyl 4-methylpicolinate** is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 4-methylpicolinic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid to the desired methyl ester.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Step 1: Synthesis of 4-Methylpicolinic Acid

2-Bromo-4-methylpyridine

Mg, I₂, Anhydrous Ether/THF

Grignard Reagent Formation

Carboxylation (Dry Ice)

Acidic Workup

4-Methylpicolinic Acid

Step 2: Fischer Esterification

4-Methylpicolinic Acid

Methanol, H₂SO₄ (cat.), Reflux

Esterification

Methyl 4-methylpicolinate

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Caption: Synthetic workflow for **Methyl 4-methylpicolinate**.

Detailed Experimental Protocols

This protocol is adapted from the synthesis of 4-methylpicolinic acid from 2-bromo-4-methylpyridine.[\[5\]](#)

Materials and Reagents:

- 2-Bromo-4-methylpyridine
- Magnesium turnings
- Iodine crystal
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- 6 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate

Procedure:

- Grignard Reagent Formation:
 - A three-neck round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
 - Magnesium turnings (1.2 equivalents) and a single crystal of iodine are added to the flask.
 - The flask is gently heated to sublime the iodine, activating the magnesium surface.
 - Anhydrous diethyl ether or THF is added to cover the magnesium.

- A solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from a dropping funnel. The reaction is initiated, as indicated by gentle bubbling.
- After the initial reaction, the remaining 2-bromo-4-methylpyridine solution is added at a rate that maintains a gentle reflux.
- The mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

- Carboxylation and Workup:
 - The Grignard reagent solution is slowly poured over an excess of crushed dry ice with vigorous stirring.
 - The mixture is allowed to warm to room temperature, and then a 6 M HCl solution is added to dissolve the magnesium salts.
 - The aqueous layer is separated and extracted three times with ethyl acetate.
 - The combined organic layers are washed with a saturated aqueous NaHCO₃ solution to extract the product into the aqueous phase.
 - The aqueous layer is acidified with concentrated HCl to precipitate the 4-methylpicolinic acid.
 - The solid product is collected by filtration, washed with cold water, and dried.

This is a general procedure for Fischer esterification, which is a standard method for converting carboxylic acids to esters.

Materials and Reagents:

- 4-Methylpicolinic acid
- Methanol (excess)
- Concentrated sulfuric acid (catalytic amount)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate or other suitable organic solvent

Procedure:

- Reaction Setup:
 - 4-Methylpicolinic acid is dissolved in a large excess of methanol in a round-bottom flask.
 - A catalytic amount of concentrated sulfuric acid is slowly added to the solution while stirring.
 - The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
- Workup and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
 - The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated NaHCO_3 solution to neutralize the acid catalyst, followed by a wash with brine.
 - The organic layer is dried over anhydrous Na_2SO_4 or MgSO_4 , filtered, and the solvent is evaporated to yield the crude **Methyl 4-methylpicolinate**.
 - The crude product can be further purified by distillation or column chromatography if necessary.

Conclusion

This technical guide provides essential information on **Methyl 4-methylpicolinate** for professionals in the fields of chemical synthesis and drug development. The detailed chemical

information, tabulated physical properties, and a step-by-step synthesis protocol offer a practical resource for the laboratory preparation and application of this important chemical intermediate. The provided synthesis workflow visualization further clarifies the manufacturing process.

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